molecular formula C24H26N4O5S B3007612 4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-75-7

4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B3007612
CAS No.: 872613-75-7
M. Wt: 482.56
InChI Key: WWULBKKSFKNLBN-UHFFFAOYSA-N
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Description

  • Storage Condition : Keep in a dark place, sealed and dry, at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with various functional groups attached. The tert-butyl group provides steric hindrance, while the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to the overall aromatic character. The 1,3,4-oxadiazole and imidazole rings enhance the heterocyclic nature of the molecule. The detailed arrangement of atoms and bonds can be elucidated through spectroscopic techniques such as 1H-NMR and 13C-NMR .

Scientific Research Applications

Synthesis and Properties of Novel Polyhydrazides

Researchers Hsiao, Dai, and He (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s from hydroquinone and substituted hydroquinones, including 2-tert-butyl derivatives. These polymers, capable of being cast into transparent, flexible films, exhibit high thermal stability with glass transition temperatures (Tgs) in the range of 167–237°C. They are also precursors to poly(1,3,4-oxadiazole)s, suggesting potential applications in high-performance materials due to their solubility and thermal properties (Hsiao, Dai, & He, 1999).

Ortho-linked Polyamides from tert-Butylcatechol

In another study, Hsiao, Yang, and Chen (2000) developed ortho-linked polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed excellent solubility, high thermal stability (glass transition temperatures mostly >200°C), and could form transparent, flexible films. This work demonstrates the utility of tert-butylcatechol derivatives in synthesizing polyamides with desirable mechanical and thermal properties, hinting at applications in coatings, films, and engineering plastics (Hsiao, Yang, & Chen, 2000).

Antioxidant Oxadiazole Derivatives

Shakir, Ariffin, and Abdulla (2014) synthesized new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. Some compounds showed significant free-radical scavenging ability, suggesting potential for pharmaceutical applications as antioxidant agents. This research underscores the relevance of incorporating tert-butyl and oxadiazole groups into compounds aiming for enhanced biological activity (Shakir, Ariffin, & Abdulla, 2014).

Anticancer Benzamide Derivatives

Furthermore, the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) revealed that several compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential for tert-butyl and oxadiazole-containing compounds in developing new anticancer drugs (Ravinaik et al., 2021).

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-24(2,3)16-6-4-15(5-7-16)22(30)25-13-21-27-28-23(33-21)34-14-20(29)26-17-8-9-18-19(12-17)32-11-10-31-18/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWULBKKSFKNLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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